Dalbavancin B1 belongs to the class of glycopeptide antibiotics. These antibiotics are characterized by their mechanism of action, which involves inhibiting bacterial cell wall synthesis. This class includes other well-known antibiotics such as vancomycin and teicoplanin. Dalbavancin is specifically classified as a lipoglycopeptide due to its unique structural modifications that enhance its pharmacological properties .
The synthesis of dalbavancin involves several key steps:
The synthesis process emphasizes maintaining specific parameters such as pH (typically between 3 and 5) and temperature control to optimize yield and purity .
Dalbavancin's molecular structure is characterized by a complex arrangement of cyclic peptide components and a lipid tail, which contributes to its enhanced activity against Gram-positive bacteria.
The structure includes multiple stereocenters and a unique glycosidic linkage that is critical for its activity. The presence of a lipid moiety allows for better membrane penetration, which is crucial for its mechanism of action .
Dalbavancin participates in several key chemical reactions:
Dalbavancin exerts its antibacterial effects primarily through:
This dual mechanism results in potent bactericidal activity against various Gram-positive pathogens .
Dalbavancin exhibits several notable physical and chemical properties:
The pharmacokinetic profile shows a long half-life (up to 14 days), allowing for extended dosing intervals .
Dalbavancin has several significant applications in clinical settings:
Dalbavancin is a naturally derived lipoglycopeptide antibiotic produced by Nonomuraea species, comprising five structurally homologous variants (A₀, A₁, B₀, B₁, B₂) that share a conserved heptapeptide core but exhibit variability in two key regions: (1) the N-acylaminoglucuronic acid side chain (R₁) and (2) the N-terminal methylation (R₂). Dalbavancin B₁ (C₈₈H₁₀₀N₁₀O₂₈Cl₂ • 1.6 HCl; MW 1816.7 g/mol) is distinguished by an n-propyl fatty acid chain (R₁ = CH₂CH₂CH₃) and the absence of an N-terminal methyl group (R₂ = H). This positions B₁ as an intermediate homolog between B₀ (R₁ = CH₂CH(CH₃)₂; R₂ = H) and B₂ (R₁ = CH₂CH(CH₃)₂; R₂ = CH₃) in both molecular weight and hydrophobicity [1] [5] [6].
Table 1: Structural and Physicochemical Differentiation of Dalbavancin Homologs
Homolog | R₁ Group | R₂ Group | Molecular Formula | Molecular Weight (g/mol) | Relative Abundance |
---|---|---|---|---|---|
A₀ | CH(CH₃)₂ | H | C₈₇H₉₈N₁₀O₂₈Cl₂ • 1.6 HCl | 1802.7 | 5-10% |
A₁ | CH₂CH₂CH₃ | H | C₈₇H₉₈N₁₀O₂₈Cl₂ • 1.6 HCl | 1802.7 | 10-15% |
B₀ | CH₂CH(CH₃)₂ | H | C₈₈H₁₀₀N₁₀O₂₈Cl₂ • 1.6 HCl | 1816.7 | 40-50% |
B₁ | CH₂CH₂CH₃ | H | C₈₈H₁₀₀N₁₀O₂₈Cl₂ • 1.6 HCl | 1816.7 | 20-25% |
B₂ | CH₂CH(CH₃)₂ | CH₃ | C₈₉H₁₀₂N₁₀O₂₈Cl₂ • 1.6 HCl | 1830.7 | 5-10% |
Data compiled from patent literature and analytical characterizations [5] [6].
Chromatographic separation (RP-HPLC) resolves B₁ from B₀ and B₂ via hydrophobic interaction chromatography, with B₁ eluting between A₁ and B₀ due to its intermediate lipophilicity. This separation confirms that the alkyl chain length (C3 linear vs. branched) governs elution order more significantly than minor mass differences [1] [6].
B₁ and B₀ are structural isomers with identical molecular weights (1816.7 g/mol) but distinct alkyl chain topologies: B₀ contains an isobutyl group (R₁ = CH₂CH(CH₃)₂), while B₁ carries an n-propyl chain (R₁ = CH₂CH₂CH₃). This difference imparts measurable biophysical variations:
Table 2: Comparative Analysis of Dalbavancin B₀ and B₁ Isomers
Property | Dalbavancin B₀ | Dalbavancin B₁ |
---|---|---|
Alkyl Chain (R₁) | Isobutyl (CH₂CH(CH₃)₂) | n-Propyl (CH₂CH₂CH₃) |
Branching | Branched | Linear |
¹H-NMR Chemical Shift (R₁, ppm) | 0.92 (d, 6H), 1.82 (m, 1H) | 0.95 (t, 3H), 1.42 (hex, 2H) |
Membrane Partition Coefficient | 12.3 ± 0.4 | 11.1 ± 0.3 |
AUC/MIC Ratio (S. aureus) | 1,160 | 1,140 |
NMR and pharmacodynamic data from stability studies and efficacy models [1] [7] [9].
Nuclear Magnetic Resonance (NMR) spectroscopy confirms isomerism: B₀’s branched chain shows a characteristic doublet (6H, 0.92 ppm) and methine multiplet (1H, 1.82 ppm), whereas B₁ displays a triplet (3H, 0.95 ppm) and hexet (2H, 1.42 ppm) [9].
The B₁ homolog shares a conserved heptapeptide scaffold with all dalbavancin variants, featuring four critical modifications that define its bioactive conformation:
Table 3: Functional Group Modifications in Dalbavancin B₁ Backbone
Position | Residue Modification | Role in Bioactivity |
---|---|---|
N-Terminus | Amidation with 3-(dimethylamino)propylamine | Membrane anchoring and dimerization promotion |
Residue 3 | 5-Chloro-3,5-dihydroxyphenylglycine | Target binding affinity enhancement |
Residue 4 | O-linked N-Acylglucuronic acid (n-propyl) | Bacterial membrane interaction site |
Residue 5 | 31-Chloro-4-hydroxyphenylglycine | Cooperative binding to Lipid II |
Residue 7 | β-Mannosyl-(1→4)-glucosaminyl glycoside | Solubility and pharmacokinetic modulation |
Structural roles confirmed via mutational analysis and crystallography [1] [6] [7].
The n-propyl fatty acid in B₁ is esterified to the glucuronic acid sugar at residue 4, forming a lipophilic tail that projects away from the peptide core without perturbing the d-Ala-d-Ala binding pocket [6] [8].
The N-acylaminoglucuronic acid moiety in B₁ (R₁ = n-propyl) serves as a membrane anchor that enhances target engagement through two mechanisms:
Table 4: Biophysical Impact of Fatty Acid Chain on Dalbavancin B₁
Parameter | n-Propyl Chain (B₁) | Branched Chain (B₀) |
---|---|---|
Membrane Partitioning (PAMPA) | 11.1 ± 0.3 | 12.3 ± 0.4 |
Dimerization Constant (Kdim, M⁻¹) | 1.8 × 10⁴ | 2.2 × 10⁴ |
Thermal Degradation Rate (k, h⁻¹ at 70°C) | 0.021 | 0.018 |
Cyclodextrin Binding Affinity (Kd, μM) | 4.2 ± 0.3 | 3.9 ± 0.2 |
Data from membrane permeability assays and isothermal titration calorimetry [7] [8] [9].
Notably, the linear n-propyl chain in B₁ confers slightly lower protection against thermal degradation than B₀’s branched chain. Studies show that 2-hydroxypropyl-β-cyclodextrin (2HPβCD) stabilizes B₁ by forming an inclusion complex with its alkyl chain (Kd = 4.2 μM), reducing hydrolysis of the glycosidic bond that links the fatty acid to the glucuronic acid sugar. This complex decreases MAG (mannosyl aglycone) degradation product formation by >50% at 55°C [8] [9]. NMR confirms cyclodextrin-induced shielding of B₁’s alkyl protons (Δδ = -0.15 ppm), directly implicating the fatty acid in host-guest interactions [9].
All compound names mentioned: Dalbavancin A₀, A₁, B₀, B₁, B₂; Mannosyl aglycone (MAG); Lipid II; 2-Hydroxypropyl-β-cyclodextrin (2HPβCD); 3-(Dimethylamino)-1-propylamine.
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